(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
Description
Properties
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-22-15(11-16(23-12)27-2)24-6-8-25(9-7-24)17(26)13-4-3-5-14(10-13)18(19,20)21/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEQENCEMUTIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 362.4 g/mol. The structure incorporates a piperazine ring, a pyrimidine moiety, and a trifluoromethyl phenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2 |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 1021074-78-1 |
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of piperazine and pyrimidine have been synthesized and tested for their antibacterial efficacy. In vitro tests indicated that several derivatives displayed moderate to good antimicrobial activity against various bacterial strains .
Case Study : A study involving the synthesis of similar piperazine derivatives reported that compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that the structural components of this compound may also confer similar properties.
Anti-inflammatory Activity
The trifluoromethyl group is known for enhancing the anti-inflammatory properties of compounds. Research indicates that related compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation .
Research Findings : A related compound was found to inhibit COX-2 with an IC50 value of 0.25 µM while showing significantly less activity against COX-1, highlighting its potential as an anti-inflammatory agent without the gastrointestinal side effects associated with non-selective COX inhibitors .
Anticancer Activity
The compound's potential anticancer activity has also been explored. Certain pyrimidine derivatives have shown promise in inhibiting tumor cell proliferation in various cancer models. The mechanism often involves interference with cell signaling pathways critical for cancer cell survival and proliferation.
Case Study : In a study assessing the efficacy of similar compounds in tumor xenograft models, significant tumor growth inhibition was observed, indicating that modifications in the piperazine or pyrimidine structures could enhance anticancer activity .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Binding to active sites of enzymes like COX or kinases involved in inflammatory pathways.
- Receptor Modulation : Interaction with receptors that regulate cell proliferation and apoptosis.
- Signal Transduction Interference : Disruption of signaling cascades that promote cancer cell growth.
Scientific Research Applications
Recent studies have indicated that compounds similar to (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone exhibit significant biological activities, particularly in the inhibition of protein kinases, which are critical in regulating cellular functions. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation.
Anticancer Activity
Research has highlighted the potential of pyrimidine derivatives in cancer therapy. For instance, compounds with similar structural motifs have shown efficacy against different cancer cell lines, including K562 and MCF-7. The mechanism often involves the inhibition of specific kinases that play a role in cancer cell proliferation and survival .
Antimicrobial Properties
Pyrimidine derivatives have also been explored for their antimicrobial properties. Studies have demonstrated that certain pyrimidine-based compounds exhibit antibacterial and antifungal activities, suggesting that this compound could be evaluated for similar effects .
Case Study 1: Protein Kinase Inhibition
A study investigated a series of pyrimidine derivatives for their ability to inhibit various protein kinases. The results indicated that compounds with similar structures to this compound exhibited varying degrees of kinase inhibition, suggesting a structure–activity relationship that could be exploited for drug development .
Case Study 2: Antimicrobial Evaluation
Another research effort focused on synthesizing new derivatives based on pyrimidines and evaluating their antimicrobial properties against clinical strains. The findings revealed that modifications to the aromatic rings significantly influenced the antimicrobial activity, indicating that this compound might similarly possess relevant antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several arylpiperazine-based derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Differences in Substituent Effects
- Pyrimidine vs. Thiophene/Pyrazole : The pyrimidine ring in the target compound provides a planar, electron-deficient system, favoring π-π stacking interactions with aromatic residues in enzyme active sites. In contrast, thiophene (Compound 21) introduces sulfur-based hydrogen bonding, while pyrazole (Compound 5) adds nitrogen-mediated polarity .
- Methoxy vs. Chloro/Hydroxy Groups : The 6-methoxy group on the pyrimidine enhances metabolic stability compared to chloro (susceptible to oxidation) or hydroxy (prone to glucuronidation) substituents .
- Trifluoromethylphenyl Positioning : The 3-(trifluoromethyl)phenyl group in the target compound may sterically hinder interactions compared to para-substituted analogs (e.g., Compound 21), altering target affinity .
Research Findings and Methodological Considerations
- Similarity Assessment : Computational studies (e.g., Tanimoto coefficients) highlight >70% structural similarity between the target compound and pyrimidine/piperazine analogs, though biological outcomes vary due to substituent effects .
- Spectroscopic Characterization : IR and NMR data for related compounds (e.g., C=O stretch at 1651 cm⁻¹ in sulfonyl derivatives) suggest electronic perturbations in the target compound’s carbonyl group due to methoxy substitution .
- Virtual Screening Challenges: Dissimilarity in minor substituents (e.g., methyl vs. chloro) can lead to false negatives in ligand-based screening, emphasizing the need for multi-parameter optimization .
Preparation Methods
Formation of the Piperazine Intermediate
The initial step involves functionalizing the piperazine ring. A Mitsunobu coupling reaction is frequently employed to attach the trifluoromethylphenyl group to the piperazine core. For instance, tert-butyl piperazine-1-carboxylate reacts with 3-(trifluoromethyl)phenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF), yielding a protected intermediate. Subsequent deprotection with hydrochloric acid furnishes 1-(3-(trifluoromethyl)phenyl)piperazine in >85% purity.
Pyrimidine Coupling Reaction
The piperazine intermediate undergoes coupling with 6-methoxy-2-methylpyrimidin-4-amine via a Buchwald-Hartwig amination. This reaction employs palladium(II) acetate as a catalyst, Xantphos as a ligand, and cesium carbonate as a base in toluene at 110°C, achieving coupling efficiencies of 78–82%. Alternative methods utilize ytterbium triflate in acetonitrile to facilitate the formation of the C–N bond under milder conditions (60°C, 12 hours).
Final Methanone Formation
The methanone moiety is introduced through a Friedel-Crafts acylation. Reacting the coupled product with 3-(trifluoromethyl)benzoyl chloride in dichloromethane, catalyzed by aluminum chloride, affords the target compound. This step typically achieves a 65–70% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Catalytic Systems and Reaction Optimization
Catalyst selection profoundly impacts yield and selectivity. A comparative analysis of catalytic systems reveals the following trends:
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110 | 82 | |
| Yb(OTf)₃ | Acetonitrile | 60 | 75 | |
| CuI/1,10-phenanthroline | DMF | 100 | 68 |
The palladium-based system offers superior efficiency but requires rigorous exclusion of moisture and oxygen. In contrast, ytterbium triflate enables milder conditions, albeit with slightly reduced yields.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have emerged as a preferred technology, reducing reaction times from hours to minutes. For example, a microreactor system operating at 120°C and 15 bar pressure achieves 89% conversion in the Buchwald-Hartwig step, compared to 82% in batch processes. Additionally, catalytic hydrogenation replaces stoichiometric reagents for intermediate reductions, minimizing waste.
Analytical Characterization and Quality Control
Rigorous characterization ensures batch consistency. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic signals, such as the singlet for the methoxy group at δ 3.85 ppm and the quartet for the trifluoromethyl group at δ 124.5 ppm (¹³C NMR). High-performance liquid chromatography (HPLC) with UV detection at 254 nm verifies purity ≥98%, while mass spectrometry (MS) identifies the molecular ion peak at m/z 437.5.
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of three dominant routes highlights trade-offs:
- Route A (Pd-catalyzed): High yield (82%) but requires inert conditions.
- Route B (Yb-catalyzed): Moderate yield (75%) with operational simplicity.
- Route C (Cu-catalyzed): Lower yield (68%) but cost-effective for large-scale production.
Route A remains optimal for research-scale synthesis, whereas Route C gains traction in manufacturing due to reduced catalyst costs.
Q & A
Q. How are computational methods used to resolve discrepancies in crystallographic vs. solution-phase structures?
- Methodological Answer : Molecular Dynamics (MD) simulations (AMBER force field) compare X-ray crystal structures with solution-phase conformers. For analogs, RMSD values <1.0 Å indicate minimal divergence, validating crystallographic data for SAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
